4-Bromo-2,5-dichlorobenzyl alcohol
Overview
Description
4-Bromo-2,5-dichlorobenzyl alcohol is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The process may include steps such as:
- Bromination of benzyl alcohol using bromine or a brominating agent.
- Chlorination of the brominated intermediate using chlorine gas or a chlorinating agent.
- Purification of the final product through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dichlorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the halogen atoms.
Major Products Formed:
- Oxidation of this compound can yield 4-Bromo-2,5-dichlorobenzaldehyde or 4-Bromo-2,5-dichlorobenzoic acid.
- Reduction can produce 4-Bromo-2,5-dichlorotoluene or other reduced derivatives.
- Substitution reactions can lead to the formation of various substituted benzyl alcohols.
Scientific Research Applications
4-Bromo-2,5-dichlorobenzyl alcohol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Medicine: Research is ongoing to explore its potential as an antimicrobial or antiviral agent.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorobenzyl alcohol depends on its specific application
Interaction with Enzymes: It can inhibit or activate enzymes by binding to their active sites or altering their conformation.
Disruption of Cell Membranes: The compound may disrupt the integrity of cell membranes, leading to cell lysis or inhibition of cellular processes.
Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling pathways.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A compound with similar antiseptic properties, commonly used in throat lozenges.
4-Bromo-2-methoxybenzyl alcohol: Another brominated benzyl alcohol with different substituents on the benzene ring.
Uniqueness: 4-Bromo-2,5-dichlorobenzyl alcohol is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms may enhance its antimicrobial properties compared to compounds with only one type of halogen substituent.
Properties
IUPAC Name |
(4-bromo-2,5-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGXTMRJANAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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